Edotreotide
Descripción general
Descripción
Edotreotide, also known as (DOTA 0 - Phe 1 - Tyr 3) octreotide, DOTA-TOC, DOTATOC, is a substance which, when bound to various radionuclides, is used in the treatment and diagnosis of certain types of cancer . When used therapeutically, it is an example of peptide receptor radionuclide therapy .
Synthesis Analysis
The synthesis of Edotreotide involves the use of the MultiSyn module for 68 Ga-labelling of DOTA-CP04 . The process includes a heating step at 95 °C . The preparation of Edotreotide seems to be stable even after high-temperature exposure .Molecular Structure Analysis
Edotreotide has a molecular formula of C65H92N14O18S2 and an average mass of 1421.639 Da . It has 10 defined stereocentres .Physical And Chemical Properties Analysis
Edotreotide has a molecular weight of 1421.64 and is a solid substance . It is soluble in water at 5 mg/mL (ultrasonic and warming and heat to 60°C) . It should be stored at ≤ -20°C, dry, sealed .Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of neuroendocrine tumors .
Summary of the Application
Edotreotide, labeled with the radioactive isotope Lutetium-177 (^177Lu), is used in PRRT for the treatment of inoperable, progressive, somatostatin receptor-positive (SSTR+), neuroendocrine tumors of gastroenteric or pancreatic origin (GEP-NET) .
Methods of Application
The treatment involves the administration of ^177Lu-Edotreotide via slow intravenous infusion. The treatment is performed in cycles, with each cycle being 90 days apart. A maximum of four cycles are administered .
Results or Outcomes
The purpose of the study is to evaluate the efficacy and safety of PRRT with ^177Lu-Edotreotide compared to targeted molecular therapy with Everolimus in patients with GEP-NET . The results of these studies are still being evaluated .
Second or Third-line Treatment Option for SSTR-positive Advanced Well-differentiated GEP-NETs
Specific Scientific Field
This application is also in the field of Oncology , specifically for the treatment of well-differentiated GEP-NETs .
Summary of the Application
PRRT with [^177Lu]Lu-[DOTA0,Tyr3]-octreotate (^177Lu-DOTATATE) has become an established second- or third-line treatment option for patients with SSTR-positive advanced well-differentiated GEP-NETs .
Methods of Application
The treatment involves the administration of ^177Lu-DOTATATE. The specific methods of application, including the number of cycles and the time between each cycle, would be determined by the treating physician based on the patient’s condition .
Results or Outcomes
Clinical evidence of the efficacy of PRRT in tumor control has been proven and lower risks of disease progression or death are seen combined with an improved quality of life .
Diagnostic Imaging of Neuroendocrine Tumors
Specific Scientific Field
This application falls under the field of Nuclear Medicine , specifically in the imaging of neuroendocrine tumors .
Summary of the Application
Edotreotide, when bound to Gallium-68 (^68Ga), is used as a radioactive diagnostic agent in Positron Emission Tomography (PET) scans for somatostatin receptor positive neuroendocrine tumors in adult and pediatric patients .
Methods of Application
The compound ^68Ga-Edotreotide is administered to the patient, and its uptake in various tissues is measured using PET imaging .
Results or Outcomes
The PET scan images provide valuable information about the location and extent of the neuroendocrine tumors, which can guide treatment decisions .
Research in Pediatric Oncology
Specific Scientific Field
This application is in the field of Pediatric Oncology .
Summary of the Application
A phase I clinical trial of Yttrium-90 labeled Edotreotide was conducted, aiming to investigate its effects in young cancer patients (up to 25 years of age) .
Methods of Application
The treatment involves the administration of Yttrium-90 labeled Edotreotide. The specific methods of application would be determined by the research protocol .
Results or Outcomes
The results of this study are not specified in the available resources .
Diagnostic Imaging of Neuroendocrine Tumors with Gallium-68
Specific Scientific Field
This application falls under the field of Nuclear Medicine , specifically in the imaging of neuroendocrine tumors .
Summary of the Application
Edotreotide, when bound to Gallium-68 (^68Ga), is used as a radioactive diagnostic agent in Positron Emission Tomography (PET) scans for somatostatin receptor positive neuroendocrine tumors in adult and pediatric patients .
Methods of Application
The compound ^68Ga-Edotreotide is administered to the patient, and its uptake in various tissues is measured using PET imaging .
Results or Outcomes
The PET scan images provide valuable information about the location and extent of the neuroendocrine tumors, which can guide treatment decisions .
Research in Pediatric Oncology with Yttrium-90
Specific Scientific Field
This application is in the field of Pediatric Oncology .
Summary of the Application
A phase I clinical trial of Yttrium-90 labeled Edotreotide was conducted, aiming to investigate its effects in young cancer patients (up to 25 years of age) .
Methods of Application
The treatment involves the administration of Yttrium-90 labeled Edotreotide. The specific methods of application would be determined by the research protocol .
Results or Outcomes
The results of this study are not specified in the available resources .
Safety And Hazards
Edotreotide is used safely and effectively under certain conditions . It is recommended that patients hydrate before and after administration and void frequently after administration to encourage rapid clearance . Reported adverse reactions include nausea, pruritus, and flushing . Misinterpretation of PET imaging due to uptake is a potential risk .
Direcciones Futuras
The development of therapeutic peptides like Edotreotide has made great progress in the last decade . Novel SSTR antagonists are being developed as next-generation targeting molecules for SSTR2-expressing tumors . Radioisotopes with different radiation properties such as Tb-161 and the α-emitter Ac-225 are being developed which have the potential to improve treatment efficacy across the range of G1 to G3 NETs .
Propiedades
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKDBRREKOZEW-AAXZNHDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N14O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021591 | |
Record name | Edotreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edotreotide | |
CAS RN |
204318-14-9 | |
Record name | Edotreotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edotreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDOTREOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.